molecular formula C5H12O3S B1605989 Methanesulfonic acid, 1-methylpropyl ester, (S)- CAS No. 50599-13-8

Methanesulfonic acid, 1-methylpropyl ester, (S)-

Cat. No.: B1605989
CAS No.: 50599-13-8
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1-methylpropyl ester, (S)- typically involves the esterification of methanesulfonic acid with (S)-2-butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

Industrial production of methanesulfonic acid, 1-methylpropyl ester, (S)- follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1-methylpropyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1-methylpropyl ester, (S)- involves its ability to undergo esterification and hydrolysis reactions. The ester group can be cleaved by nucleophiles, leading to the formation of methanesulfonic acid and the corresponding nucleophile. This property makes it useful in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1-methylpropyl ester, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and applications where chirality is important .

Properties

IUPAC Name

[(2S)-butan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198643
Record name Methanesulfonic acid, 1-methylpropyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50599-13-8
Record name (1S)-1-Methylpropyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50599-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1-methylpropyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050599138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1-methylpropyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid, (1S)-1-methylpropyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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